N-Boc-12-azidododecan-1-amine

Description

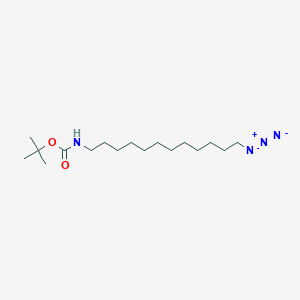

N-Boc-12-azidododecan-1-amine (CAS: 1943755-95-0) is a bifunctional compound featuring a 12-carbon alkyl chain with a terminal azide (-N₃) group and a tert-butoxycarbonyl (Boc)-protected amine at the opposite terminus. Its molecular formula is C₁₇H₃₄N₄O₂, with a molecular weight of 338.48 g/mol . The Boc group enhances stability during synthesis and storage, while the azide enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a critical reagent in click chemistry, bioconjugation, and drug delivery systems .

Properties

IUPAC Name |

tert-butyl N-(12-azidododecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-14-12-10-8-6-4-5-7-9-11-13-15-20-21-18/h4-15H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDCZEHAJMAHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Boc-12-azidododecan-1-amine typically begins with 12-bromododecane and sodium azide.

Azidation: 12-bromododecane is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 12-azidododecane.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The azido group in N-Boc-12-azidododecan-1-amine can be reduced to an amino group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

Substitution: The azido group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in polar aprotic solvents.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).

Major Products:

Reduction: 12-aminododecan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Deprotection: 12-azidododecan-1-amine.

Scientific Research Applications

Chemistry: N-Boc-12-azidododecan-1-amine is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its azido group allows for further functionalization through click chemistry, while the Boc group provides a means for selective protection and deprotection of the amino group .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein conjugates. The azido group can be used for bioorthogonal labeling, allowing for the attachment of various probes and tags to biomolecules without interfering with their natural functions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules .

Mechanism of Action

The mechanism of action of N-Boc-12-azidododecan-1-amine primarily involves its ability to undergo selective chemical reactions. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions .

Molecular Targets and Pathways:

Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

Boc Group: Protects the amino group, allowing for selective deprotection under acidic conditions.

Comparison with Similar Compounds

Structural Analogs: Variation in Alkyl Chain Length

N-Boc-12-azidododecan-1-amine belongs to a family of Boc-protected azidoalkylamines with varying chain lengths. Key analogs include:

| Compound Name | CAS Number | Chain Length | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| N-Boc-6-azidohexan-1-amine | 129392-87-6 | 6 | 230.30 | Short-chain probes, surface modification |

| N-Boc-9-azidononan-1-amine | 1411977-81-5 | 9 | 284.39 | Lipid bilayer studies, drug carriers |

| N-Boc-10-azidodecan-1-amine | 1217362-05-4 | 10 | 298.41 | Polymer functionalization |

| This compound | 1943755-95-0 | 12 | 338.48 | Long-chain bioconjugation, membrane studies |

Key Findings :

- Solubility : Longer chains (e.g., C12) exhibit higher lipid solubility, facilitating integration into hydrophobic environments like cell membranes .

- Reactivity : Shorter chains (C6) react faster in CuAAC due to reduced steric hindrance, while longer chains (C12) are preferred for controlled conjugation in lipid-rich systems .

- Applications : C12 derivatives are favored in drug delivery for enhanced cellular uptake, whereas C6 analogs are used in surface grafting .

Functional Group Variations: Azidoalkylamines vs. Azidoalcohols and Azidocarboxylic Acids

| Compound Type | Example (CAS Number) | Functional Group | Reactivity Profile | Key Advantages |

|---|---|---|---|---|

| Azidoalkylamine | This compound | Boc-protected amine | Deprotection yields primary amine for further coupling (e.g., amide bonds) | Versatile in multi-step synthesis |

| Azidoalcohol | 12-Azido-1-dodecanol (57395-51-4) | Hydroxyl (-OH) | Forms esters or ethers; limited to hydroxyl-reactive reagents | Useful in polymer crosslinking |

| Azidocarboxylic Acid | 12-Azido-dodecanoic acid (80667-36-3) | Carboxylic acid (-COOH) | Requires activation (e.g., NHS esters) for conjugation | Compatible with carboxyl-reactive probes |

Research Insights :

- Boc-protected amines (e.g., this compound) offer superior flexibility in peptide synthesis compared to azidocarboxylic acids, which need additional activation steps .

- Azidoalcohols lack amine functionality, limiting their use in protein labeling but excelling in materials science .

Non-Azido Amine Derivatives: Surfactant and Stability Comparisons

| Compound Name | CAS Number | Functional Groups | Key Properties |

|---|---|---|---|

| N,N-Dimethyldodecan-1-amine oxide | 1643-20-5 | Tertiary amine oxide | Surfactant, antimicrobial activity |

| N,N-Dibenzyldodecan-1-amine | 4794-88-1 | Benzyl groups | Lipophilic, used in organic synthesis |

| This compound | 1943755-95-0 | Azide, Boc-protected amine | Click chemistry compatibility, low cytotoxicity |

Critical Analysis :

- Surfactant Behavior : N,N-Dimethyldodecan-1-amine oxide exhibits strong surfactant properties due to its polar amine oxide group, whereas this compound is less amphiphilic but more bioreactive .

- Toxicity : Boc protection and azide groups in this compound reduce cytotoxicity compared to quaternary ammonium analogs like benzalkonium chloride (BAC12) .

Recommendations :

- This compound requires cold storage to prevent Boc group hydrolysis, whereas azidoalcohols are more stable at ambient conditions .

Biological Activity

N-Boc-12-azidododecan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Amine : The primary amine is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.

- Azidation : The introduction of the azido group (-N₃) is accomplished through nucleophilic substitution reactions, often involving sodium azide.

- Purification : The final product is purified using techniques such as column chromatography.

2. Biological Activity

This compound exhibits various biological activities that make it a candidate for further investigation in therapeutic applications.

The compound has been shown to interact with various biological targets, primarily through its azido group, which can undergo click chemistry reactions. This property facilitates the conjugation with biomolecules, enhancing its potential as a drug delivery system or in imaging applications.

2.2 Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 15 |

| This compound | HeLa (cervical cancer) | 20 |

| This compound | A549 (lung cancer) | 18 |

These values indicate that the compound has a promising profile for further development as an anticancer agent .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspase 3 and PARP, markers indicative of apoptotic cell death.

3.2 In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. Preliminary results show that administration of this compound significantly reduces tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.

4. Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.

- Formulation Development : Exploring various drug delivery systems to improve bioavailability and targeted delivery.

- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.

5. Conclusion

This compound represents a novel compound with significant potential in cancer therapy due to its unique structural properties and biological activities. Ongoing research will be crucial to fully understand its mechanisms and applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.